

Synthesis of 1,8-Dibenzoyloctane via Friedel-Crafts Acylation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Dibenzoyloctane

Cat. No.: B1330262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1,8-dibenzoyloctane**, a symmetrical diketone, through the Friedel-Crafts acylation of benzene with sebacoyl chloride. This reaction is a classic example of electrophilic aromatic substitution, a fundamental transformation in organic synthesis. The resulting product, **1,8-dibenzoyloctane**, can serve as a versatile building block in the development of various organic molecules, including those with potential pharmaceutical applications.

Reaction Overview

The Friedel-Crafts acylation is a robust method for the formation of carbon-carbon bonds between an aromatic ring and a carbonyl group.^[1] In this specific synthesis, two equivalents of benzene are acylated by one equivalent of sebacoyl chloride, a ten-carbon diacyl chloride, to form the desired 1,10-diphenyl-1,10-decanedione, more commonly known as **1,8-dibenzoyloctane**. The reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl_3) being the most common choice.^[2]

The reaction proceeds through the in-situ formation of a highly electrophilic diacylium ion, which is generated from the reaction between sebacoyl chloride and aluminum chloride. This electrophile is then attacked by the electron-rich π -system of the benzene rings in a stepwise manner to form the final product. Due to the electron-withdrawing nature of the ketone product, the reaction generally stops after a single acylation on each benzene ring, preventing polyacetylation.^[3]

Quantitative Data

While specific experimental data for the synthesis of **1,8-dibenzoyloctane** is not extensively reported in the readily available literature, the following tables summarize typical and predicted data for this reaction and its product.

Table 1: Reaction Parameters and Yield

Parameter	Value
Reactants	Benzene, Sebacoyl Chloride
Catalyst	Anhydrous Aluminum Chloride (AlCl_3)
Solvent	Benzene (in excess) or an inert solvent (e.g., CS_2 , nitrobenzene)
Typical Molar Ratio (Benzene:Sebacoyl Chloride: AlCl_3)	~20 : 1 : 2.2
Reaction Temperature	0-5 °C (addition), Room Temperature to 60 °C (reaction)
Typical Reaction Time	2-6 hours
Reported/Typical Yield	60-80% (Varies with specific conditions)

Table 2: Spectroscopic Data for **1,8-Dibenzoyloctane**

It is important to note that the following spectroscopic data is predicted based on the known structure of **1,8-dibenzoyloctane** and typical values for similar compounds, as experimental spectra were not found in the searched literature.

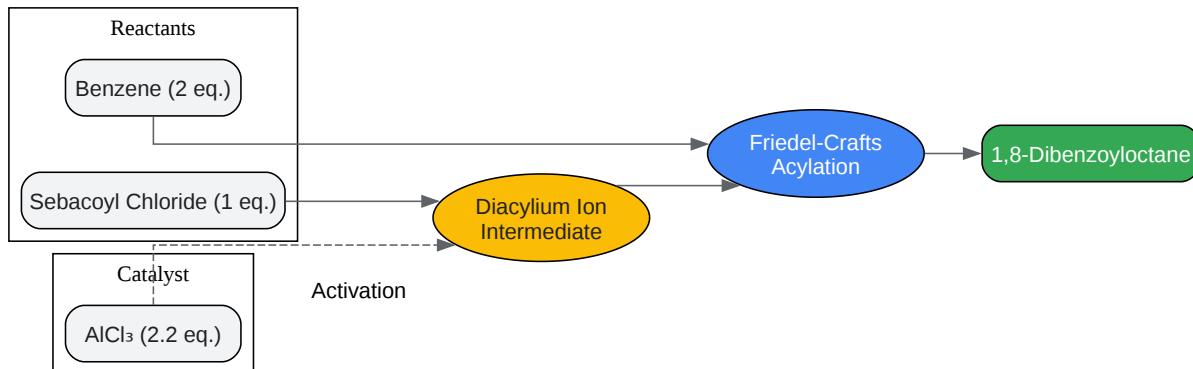
Technique	Predicted Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.95 (d, J = 7.5 Hz, 4H, Ar-H ortho to C=O), δ 7.55 (t, J = 7.5 Hz, 2H, Ar-H para to C=O), δ 7.45 (t, J = 7.5 Hz, 4H, Ar-H meta to C=O), δ 2.98 (t, J = 7.4 Hz, 4H, -CH ₂ -C=O), δ 1.75 (p, J = 7.4 Hz, 4H, -CH ₂ -CH ₂ -C=O), δ 1.35 (m, 8H, central -(CH ₂) ₄ -)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 200.5 (C=O), δ 137.0 (Ar-C ipso), δ 133.0 (Ar-C para), δ 128.5 (Ar-C meta), δ 128.0 (Ar-C ortho), δ 38.5 (-CH ₂ -C=O), δ 29.3 (central -(CH ₂) ₄ -), δ 24.5 (-CH ₂ -CH ₂ -C=O)
IR (KBr, cm ⁻¹)	~3060 (Ar C-H stretch), ~2930 & 2855 (Aliphatic C-H stretch), ~1685 (Ar-C=O stretch), ~1595 & 1450 (Ar C=C stretch), ~750 & 690 (Ar C-H bend, monosubstituted)
Mass Spectrometry (EI)	m/z (%): 322 (M ⁺), 217 ([M-C ₆ H ₅ CO] ⁺), 105 ([C ₆ H ₅ CO] ⁺), 77 ([C ₆ H ₅] ⁺)

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **1,8-dibenzoyloctane** via Friedel-Crafts acylation. This protocol is based on general procedures for similar reactions and should be adapted and optimized as necessary.

Materials:

- Sebacoyl chloride
- Benzene (anhydrous)
- Anhydrous aluminum chloride (AlCl₃)
- Hydrochloric acid (concentrated and dilute)
- Dichloromethane (or other suitable extraction solvent)


- Anhydrous sodium sulfate (or magnesium sulfate)
- Ice

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is assembled and flame-dried. The flask is charged with anhydrous aluminum chloride and anhydrous benzene. The mixture is cooled in an ice bath to 0-5 °C.
- **Addition of Sebacoyl Chloride:** A solution of sebacoyl chloride in anhydrous benzene is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition.
- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For completion, the mixture may be heated to 50-60 °C for 1-2 hours.^[4]
- **Work-up:** The reaction mixture is cooled in an ice bath and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex and quenches the reaction.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute hydrochloric acid, followed by water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) to afford pure **1,8-dibenzoyloctane** as a crystalline solid.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of **1,8-dibenzoyloctane**.

1. Reaction Setup
(Flame-dried flask, AlCl_3 , Benzene, 0-5 °C)

Maintain T < 10 °C

2. Dropwise Addition
(Sebacoyl Chloride in Benzene)

3. Reaction
(Stir at RT or heat to 50-60 °C)

4. Quenching
(Pour onto ice/HCl)

5. Extraction
(Separate layers, extract aqueous phase)

6. Washing
(Dilute HCl, H_2O , NaHCO_3 , Brine)

7. Drying & Solvent Removal
(Na_2SO_4 , Rotary Evaporation)

8. Purification
(Recrystallization)

Final Product: 1,8-Dibenzoyloctane

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. compoundchem.com [compoundchem.com]
- To cite this document: BenchChem. [Synthesis of 1,8-Dibenzoyloctane via Friedel-Crafts Acylation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330262#synthesis-of-1-8-dibenzoyloctane-via-friedel-crafts-acylation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com